Cas no 1695743-96-4 (6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol)

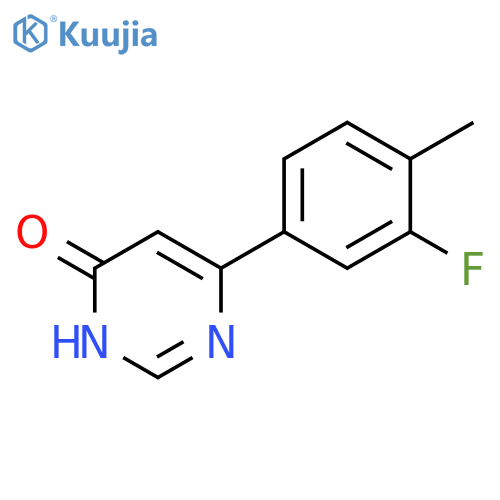

1695743-96-4 structure

商品名:6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol

CAS番号:1695743-96-4

MF:C11H9FN2O

メガワット:204.200365781784

CID:5579941

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4(3H)-Pyrimidinone, 6-(3-fluoro-4-methylphenyl)-

- 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol

-

- インチ: 1S/C11H9FN2O/c1-7-2-3-8(4-9(7)12)10-5-11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15)

- InChIKey: XIOXOPYLVSXLIX-UHFFFAOYSA-N

- ほほえんだ: C1=NC(C2=CC=C(C)C(F)=C2)=CC(=O)N1

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 341.9±52.0 °C(Predicted)

- 酸性度係数(pKa): 8.24±0.40(Predicted)

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F270251-1g |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 1g |

$ 475.00 | 2022-06-05 | ||

| TRC | F270251-500mg |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 500mg |

$ 320.00 | 2022-06-05 | ||

| Life Chemicals | F1967-3786-0.5g |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F1967-3786-5g |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| TRC | F270251-100mg |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 100mg |

$ 95.00 | 2022-06-05 | ||

| Life Chemicals | F1967-3786-10g |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| Life Chemicals | F1967-3786-1g |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F1967-3786-2.5g |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| Life Chemicals | F1967-3786-0.25g |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol |

1695743-96-4 | 95%+ | 0.25g |

$302.0 | 2023-09-06 |

6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

1695743-96-4 (6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量